

Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate: A Versatile Reagent in Organic Synthesis

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Compound of Interest

Compound Name: *Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate*

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Application Notes

Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate is a highly functionalized pyrimidine derivative that serves as a valuable building block in organic synthesis, particularly for the construction of various biologically active heterocyclic compounds. Its inherent structural features, including the amino, hydroxyl (in its tautomeric oxo form), and carboxylate groups, offer multiple reaction sites for diversification and the synthesis of complex molecules. This reagent is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the pyrimidine scaffold in numerous therapeutic agents.

The primary applications of **ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate** lie in its use as a precursor for the synthesis of fused pyrimidine systems and other substituted pyrimidines. Notably, it is a key starting material for the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds known for their diverse pharmacological activities, including anticancer and antimicrobial properties. The amino group at the C4 position and the ester group at the C5 position are suitably positioned for cyclocondensation reactions with various electrophiles to construct the fused pyridine ring.

Furthermore, derivatives of the pyrimidine core are instrumental in the development of targeted therapies. For instance, substituted pyrimidines have been identified as potent inhibitors of Signal Transducer and Activator of Transcription 6 (STAT6), a key protein in the IL-4/IL-13

signaling pathway, which plays a crucial role in allergic and inflammatory responses.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) The development of small molecule inhibitors targeting this pathway is a promising strategy for the treatment of diseases such as asthma and atopic dermatitis. While direct synthesis of STAT6 inhibitors from **ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate** is not explicitly detailed in the reviewed literature, its structural similarity to the precursors used in these syntheses suggests its high potential as a starting material for novel STAT6 inhibitors.

Quantitative Data Summary

The following table summarizes key quantitative data for biologically active compounds synthesized from pyrimidine precursors, highlighting the potential of derivatives of **ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate**.

Compound Class	Target	Key Quantitative Data	Reference
Pyrimidine-5-carboxamide derivatives	STAT6 Inhibition	IC50: 0.70 nM - 21 nM	[2] [4]
Pyrimidine-5-carboxamide derivatives	IL-4-induced Th2 differentiation inhibition	IC50: 0.28 nM - 2.3 nM	[2] [4]
Pyrido[2,3-d]pyrimidine derivatives	EGFRL858R/T790M Inhibition	IC50: 13 nM	[5]
Pyrido[2,3-d]pyrimidine derivatives	Cytotoxicity (MCF-7 cells)	IC50: 0.57 μ M	[6]
Pyrido[2,3-d]pyrimidine derivatives	PIM-1 Kinase Inhibition	IC50: 11.4 nM	[6]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate

This protocol is adapted from a known procedure for the synthesis of the title compound.

Materials:

- Diethyl ether
- Tetrahydrofuran (THF)
- Sodium tert-butoxide
- Intermediate 1 (a suitable precursor, specific structure not detailed in the source)
- Sodium magnesium oxide nanopowder
- Water
- Concentrated hydrochloric acid (HCl)
- Acetone

Procedure:

- To a 2500 mL round-bottomed flask, add 400 mL of diethyl ether and 500 mL of tetrahydrofuran.
- Add 30 mL of sodium tert-butoxide to the solvent mixture.
- After stirring the mixture, add 183 g (1 mol) of Intermediate 1 and 0.1 mol of sodium magnesium oxide nanopowder.
- Heat the reaction mixture to 75°C and maintain this temperature for 2.5 hours.
- After the reaction is complete, cool the mixture and dissolve the resulting solid in 500 mL of water with continuous stirring. Gradually add more water until the yellow solid is completely dissolved.

- Adjust the pH of the solution to 6-7 with dilute hydrochloric acid (prepared by mixing concentrated HCl and water in a 1:3 volume ratio). A white solid will precipitate.
- Collect the white solid by filtration and wash it with a small amount of acetone.
- Dry the solid to obtain **ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate** as a white powdery solid. (Expected yield: ~92%)

Protocol 2: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives (General Procedure)

This protocol provides a general methodology for the synthesis of pyrido[2,3-d]pyrimidine derivatives from 4-aminopyrimidines, which can be adapted for **ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate**. This type of reaction typically involves the cyclocondensation of the 4-aminopyrimidine with a 1,3-dicarbonyl compound or its equivalent.

Materials:

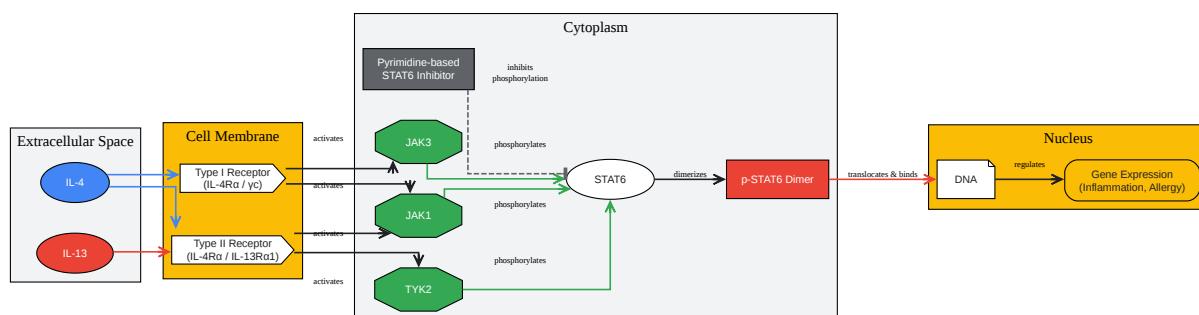
- **Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate**
- Diethyl malonate (or other suitable 1,3-dicarbonyl compound)
- Diphenyl ether (as a high-boiling solvent)
- Ethanol

Procedure:

- In a round-bottomed flask, combine **ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate** (1 equivalent) and diethyl malonate (1.5 equivalents).
- Add a suitable high-boiling solvent, such as diphenyl ether.
- Heat the reaction mixture to reflux (typically 240-250°C) for a period of 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

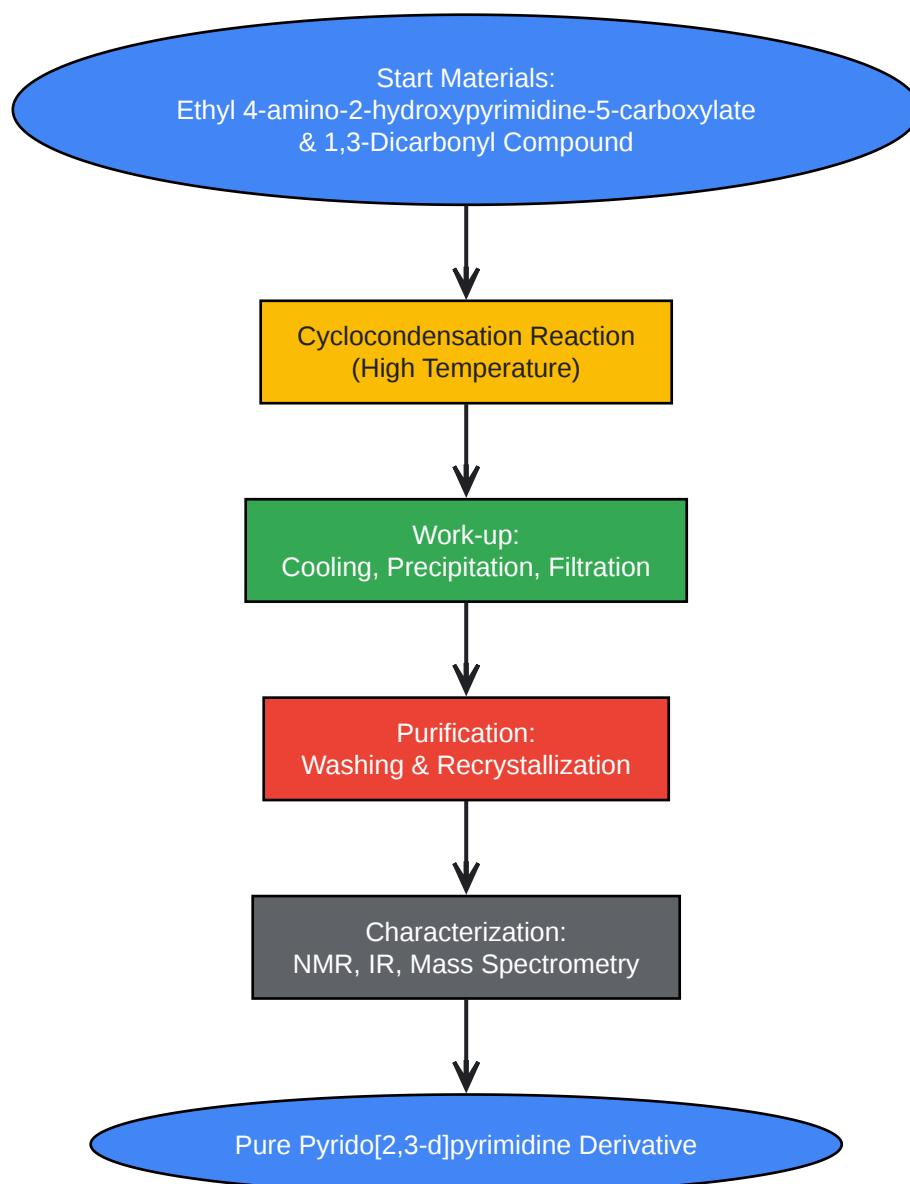
- Dilute the mixture with a non-polar solvent like hexane to facilitate further precipitation.
- Collect the solid product by filtration.
- Wash the crude product with ethanol to remove any unreacted starting materials and solvent residues.
- Recrystallize the product from a suitable solvent (e.g., ethanol, DMF/water) to obtain the pure pyrido[2,3-d]pyrimidine derivative.

Visualizations



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Caption: IL-4/IL-13 STAT6 Signaling Pathway and Inhibition.



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Caption: Synthesis of Pyrido[2,3-d]pyrimidines Workflow.

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